2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan is a chemical compound with the molecular formula C13H11ClN2O3 It is characterized by the presence of a furan ring, a chloroaniline group, and an ethanimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan typically involves the reaction of 4-chloroaniline with a suitable carbonylating agent to form the 4-chloroanilino carbonyl intermediate. This intermediate is then reacted with ethanimidoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloroaniline group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may also play a role in the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-({[(4-Bromoanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a bromo group instead of a chloro group.
2-({[(4-Methoxyanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a methoxy group instead of a chloro group.
2-({[(4-Nitroanilino)carbonyl]oxy}ethanimidoyl)furan: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan is unique due to the presence of the chloroaniline group, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQIRMLOVMLNU-SXGWCWSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.